molecular formula C8H11NO3 B13710030 O-(2,3-dimethoxyphenyl)hydroxylamine

O-(2,3-dimethoxyphenyl)hydroxylamine

Cat. No.: B13710030
M. Wt: 169.18 g/mol
InChI Key: WYJYCSAVZKNMAH-UHFFFAOYSA-N
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Description

O-(2,3-Dimethoxyphenyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO3. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,3-dimethoxyphenyl group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxime Hydrolysis Method: One common method for preparing hydroxylamine derivatives involves the hydrolysis of oximes.

    Electrodialysis Coupled with Oxime Hydrolysis: A more advanced method involves the use of electrodialysis coupled with oxime hydrolysis.

Industrial Production Methods: Industrial production of O-(2,3-dimethoxyphenyl)hydroxylamine may involve large-scale application of the above methods, with optimizations for yield, purity, and cost-effectiveness. The specific conditions, such as temperature, pH, and reaction time, are carefully controlled to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(2,3-dimethoxyphenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry: O-(2,3-dimethoxyphenyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones . It serves as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs or as a tool in biochemical research to study enzyme mechanisms and other biological processes.

Industry: The compound finds applications in the chemical industry, particularly in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of O-(2,3-dimethoxyphenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the 2,3-dimethoxyphenyl group can influence the compound’s reactivity and stability .

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes or other proteins, affecting their function. The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

  • O-(diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid
  • 2,4-dinitrophenylhydroxylamine

Comparison: O-(2,3-dimethoxyphenyl)hydroxylamine is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct chemical properties compared to other hydroxylamine derivatives.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

O-(2,3-dimethoxyphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO3/c1-10-6-4-3-5-7(12-9)8(6)11-2/h3-5H,9H2,1-2H3

InChI Key

WYJYCSAVZKNMAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)ON)OC

Origin of Product

United States

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